6-methylenetetrahydro-2H-pyran-2-one
Overview
Description
6-Methylenetetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C6H8O2 . It has an average mass of 112.127 Da and a monoisotopic mass of 112.052429 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with one oxygen atom and a methylene group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H8O2, an average mass of 112.127 Da, and a monoisotopic mass of 112.052429 Da .Scientific Research Applications
Polymer Synthesis
6-Methylenetetrahydro-2H-pyran-2-one derivatives, such as 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), are gaining attention for their role in polymer synthesis. EVP, a CO2-derived lactone, is instrumental in creating high CO2-content polymers. Various polymerization strategies, including radical and ring-opening polymerizations, utilize these lactones to synthesize diverse polymer structures (Rapagnani & Tonks, 2022).
Anti-Corrosion Applications
Pyran-2-one derivatives, such as certain novel pyran-2-one derivatives, have shown significant potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness increases with concentration, demonstrating potential in industrial applications (El Hattak et al., 2021).
Antioxidant Activity
Derivatives of 6-methyl-2-oxo-2H-pyran, a compound structurally similar to this compound, have been synthesized and evaluated for antioxidant properties. These compounds, particularly those with ortho-dihydroxy substituents, exhibit significant antioxidant activity, highlighting their potential in biomedical applications (Saher et al., 2018).
Electrochemical Applications
Electrocatalytic cascade reactions involving salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one have been developed, yielding functionalized 3-acetoacetylcoumarins. This novel process, efficient in product yields and current efficiency, suggests applications in various biomedical and practical fields (Elinson et al., 2018).
Synthesis of Heterocycles
2H-Pyran-2-ones and their analogs are key in synthesizing diverse heterocycles. They serve as Michael acceptors and synthetic precursors, facilitating the creation of biologically important compounds like pyridines, pyrazoles, and quinolines (Pratap & Ram, 2017).
Safety and Hazards
properties
IUPAC Name |
6-methylideneoxan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKWZPRPPPRSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286586 | |
Record name | Tetrahydro-6-methylene-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5636-66-8 | |
Record name | Tetrahydro-6-methylene-2H-pyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5636-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-6-methylene-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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